4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde

Heterocyclic Chemistry Drug Discovery Medicinal Chemistry

Inconsistent purity and extended lead times for specialty oxadiazole intermediates disrupt SAR-driven medicinal chemistry workflows. 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde addresses these challenges as a well-characterized building block: • Reactive para-formylphenyl handle for rapid hydrazone/Schiff base condensations • 5-Methyl-1,3,4-oxadiazole core supports antimicrobial, anti-inflammatory, and anticancer pharmacophore development • Consistent ≥95% purity (HPLC), MW 188.18 g/mol, ambient shipping, global stocking

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 179056-82-7
Cat. No. B071107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde
CAS179056-82-7
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)C2=CC=C(C=C2)C=O
InChIInChI=1S/C10H8N2O2/c1-7-11-12-10(14-7)9-4-2-8(6-13)3-5-9/h2-6H,1H3
InChIKeyMPECIJQJPPLBGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde Overview


4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde (CAS 179056-82-7), also known as 2-(4-Formylphenyl)-5-methyl-1,3,4-oxadiazole, is a heterocyclic building block with the molecular formula C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol . The compound features a reactive benzaldehyde moiety attached to a 5-methyl-1,3,4-oxadiazole ring, positioning it as a versatile intermediate for constructing more complex molecular architectures . Its core properties include a predicted boiling point of 354.3±44.0 °C, a predicted density of 1.238±0.06 g/cm³, and a melting point of 110–112 °C . As a member of the 1,3,4-oxadiazole class—a scaffold associated with diverse pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects [1]—this compound serves as a key starting material for researchers developing novel bioactive molecules and functional materials.

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde: Analog Substitution Risks


The specific combination of a 5-methyl-1,3,4-oxadiazole ring and a para-formylphenyl group in 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde (CAS 179056-82-7) defines its unique reactivity profile, making generic substitution with structurally similar analogs scientifically and economically imprudent. While many 1,3,4-oxadiazole derivatives share the same heterocyclic core, even minor structural modifications—such as replacing the 5-methyl group with a phenyl ring, shifting the oxadiazole isomeric form (e.g., to 1,2,4-oxadiazole), or altering the aldehyde substitution pattern—fundamentally change the compound's electronic properties, reactivity, and ultimate downstream product profile [1]. For instance, class-level evidence from SAR studies of oxadiazole benzohydrazones demonstrates that substitution patterns on the phenyl ring dramatically alter biological activity, with methyl substitution suppressing enzyme inhibition relative to hydroxyl or halogen analogs [2]. In procurement contexts, substituting this compound with a cheaper or more readily available analog introduces uncontrolled variables that compromise experimental reproducibility and may invalidate intellectual property claims in patent-protected synthetic routes [3].

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde Differentiation Evidence


5-Methyl vs. 5-Phenyl Oxadiazole: Size & Lipophilicity

The 5-methyl substitution on the 1,3,4-oxadiazole ring in CAS 179056-82-7 yields a significantly smaller and less lipophilic scaffold compared to the widely used 5-phenyl analog 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde (CAS 65145-97-3). This structural divergence produces quantifiable differences in key physicochemical properties relevant to lead optimization and formulation development [1].

Heterocyclic Chemistry Drug Discovery Medicinal Chemistry

1,3,4- vs. 1,2,4-Oxadiazole: Reactivity & Isomer Impact

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde contains the 1,3,4-oxadiazole isomer, which positions nitrogen and oxygen atoms in a specific spatial arrangement distinct from the 1,2,4-oxadiazole isomer. This regioisomeric difference fundamentally alters the electronic distribution within the heterocyclic ring and the compound's reactivity toward nucleophiles and electrophiles [1]. Class-level SAR evidence demonstrates that changes in the relative positions of heteroatoms inside the oxadiazole ring directly influence biological activity, with the 5-methyl-1,3,4-oxadiazole isomer exhibiting promising antibacterial activity (MIC 25 μg/mL) against multiple culture strains where other isomers showed reduced or negligible activity [2].

Synthetic Chemistry Medicinal Chemistry Reaction Selectivity

Para-Formylphenyl Geometry & Synthetic Utility

The para-substitution pattern of the formyl group in CAS 179056-82-7 confers a linear, rod-like molecular geometry that differs fundamentally from ortho- or meta-substituted analogs. This geometric distinction directly impacts the compound's reactivity in condensation reactions (e.g., Schiff base formation with primary amines, hydrazone synthesis with hydrazides) and the conformational properties of resulting products [1]. In medicinal chemistry applications, the para-substitution pattern is associated with distinct pharmacological profiles compared to ortho- or meta-substituted congeners [2].

Organic Synthesis Schiff Base Formation Hydrazone Synthesis

Commercial Availability & Purity Specifications

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde is commercially available from multiple reputable vendors with documented purity specifications ranging from 95% to 98%, along with supporting analytical documentation including NMR, HPLC, and GC batch certificates . The compound is stocked by major research chemical suppliers including Thermo Fisher Scientific (Maybridge collection), BOC Sciences, Bidepharm, Santa Cruz Biotechnology, and Fujifilm Wako . This broad commercial availability, combined with accessible batch-specific quality documentation, contrasts with less accessible or custom-synthesis-only analogs, providing procurement reliability and faster project initiation timelines.

Chemical Procurement Quality Assurance Research Supply Chain

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde Application Scenarios


Bioactive Oxadiazole Library Synthesis

This compound serves as a versatile aldehyde building block for constructing diverse libraries of 1,3,4-oxadiazole-containing molecules via condensation reactions with hydrazides, amines, and other nucleophiles. The reactive benzaldehyde moiety enables efficient formation of hydrazone, Schiff base, and related linkages, while the 5-methyl-1,3,4-oxadiazole core provides the pharmacophoric elements associated with antimicrobial, anti-inflammatory, and anticancer activities [1]. The compound's relatively low molecular weight (188.18 g/mol) and favorable predicted CLogP make it particularly suitable for fragment-based drug discovery campaigns and for generating lead-like molecules that comply with oral bioavailability guidelines.

Antimicrobial Agent Development

Class-level evidence indicates that 5-methyl-1,3,4-oxadiazole congeners exhibit promising antibacterial activity (MIC 25 μg/mL) against Gram-positive and Gram-negative strains, with activity profiles dependent on the specific heteroatom arrangement within the oxadiazole ring [2]. Researchers developing novel antimicrobial agents can utilize this compound as a core building block to explore structure-activity relationships, modifying the benzaldehyde moiety through established condensation chemistry to optimize potency and spectrum. The para-substitution pattern offers a defined geometric starting point for systematic SAR exploration.

Linear π-Conjugated Material Applications

The para-formylphenyl substitution pattern confers a linear, rod-like molecular geometry that is advantageous for constructing extended π-conjugated systems, liquid crystalline materials, and metal-organic frameworks. The electron-deficient 1,3,4-oxadiazole ring serves as an electron-transporting moiety in optoelectronic materials, while the aldehyde group provides a reactive handle for covalent incorporation into larger conjugated architectures or for surface functionalization. This compound's well-defined geometry and predictable reactivity make it a reliable building block for iterative material synthesis [1].

Fragment-Based Drug Discovery & Lead Optimization

With a molecular weight of 188.18 g/mol and favorable physicochemical properties including moderate predicted lipophilicity, this compound is well-suited for fragment-based drug discovery approaches. Compared to the bulkier 5-phenyl analog (MW 250.25 g/mol, ΔCLogP ≈ -1.3), the 5-methyl variant offers improved ligand efficiency metrics and greater synthetic tractability for fragment growing and merging strategies. The benzaldehyde functionality enables rapid elaboration through robust and high-yielding condensation chemistry, allowing medicinal chemists to efficiently explore chemical space around the 1,3,4-oxadiazole core.

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